Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate
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Overview
Description
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H13ClO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, a methoxy group, and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate typically involves the esterification of 3-chloro-5-methoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-amino-5-methoxynaphthalene-2-carboxylate or 3-thio-5-methoxynaphthalene-2-carboxylate.
Oxidation: Formation of 3-chloro-5-hydroxynaphthalene-2-carboxylate or 3-chloro-5-oxo-naphthalene-2-carboxylate.
Reduction: Formation of 3-chloro-5-methoxynaphthalene-2-methanol.
Scientific Research Applications
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Ethyl 3-chloro-2-naphthoate: Lacks the methoxy group, leading to different reactivity and applications.
Ethyl 5-methoxy-2-naphthoate: Lacks the chlorine atom, affecting its chemical behavior and biological activity.
3-Chloro-5-methoxynaphthalene-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The unique combination of the chlorine and methoxy groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919994-94-8 |
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Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
ethyl 3-chloro-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13ClO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3H2,1-2H3 |
InChI Key |
OADVQOADESQXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)Cl |
Origin of Product |
United States |
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